Cas no 148133-82-8 (4-methylidenepiperidine)

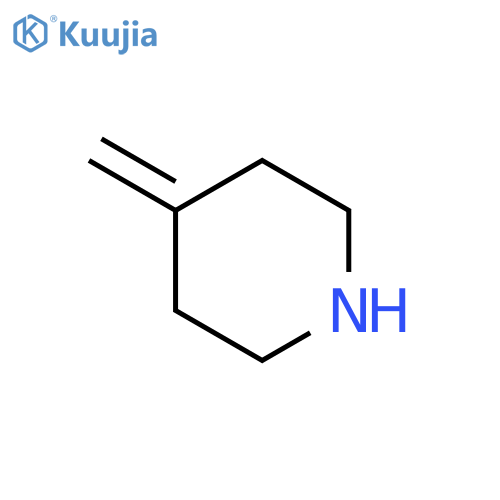

4-methylidenepiperidine structure

商品名:4-methylidenepiperidine

4-methylidenepiperidine 化学的及び物理的性質

名前と識別子

-

- 4-Methylenepiperidine

- 4-methylidenepiperidine

- DB-325064

- LPKIGDXRQSIQBA-UHFFFAOYSA-N

- Piperidine, 4-methylene-

- CS-W004329

- SB14626

- BCP28857

- D77655

- EN300-145692

- F8889-7546

- 148133-82-8

- 4-methylene-piperidine

- AKOS006282289

-

- MDL: MFCD06797697

- インチ: InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h7H,1-5H2

- InChIKey: LPKIGDXRQSIQBA-UHFFFAOYSA-N

- ほほえんだ: C=C1CCNCC1

計算された属性

- せいみつぶんしりょう: 97.089149355g/mol

- どういたいしつりょう: 97.089149355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 68.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 12Ų

じっけんとくせい

- 密度みつど: 0.86±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 173-175 ºC

- ふってん: 121.2±9.0 ºC (760 Torr),

- フラッシュポイント: 18.0±14.2 ºC,

- ようかいど: 溶出度(48 g/l)(25ºC)、

4-methylidenepiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-145692-50.0g |

4-methylidenepiperidine |

148133-82-8 | 95.0% | 50.0g |

$358.0 | 2025-02-21 | |

| Enamine | EN300-145692-100.0g |

4-methylidenepiperidine |

148133-82-8 | 95.0% | 100.0g |

$489.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D630058-5g |

4-METHYLENEPIPERIDINE |

148133-82-8 | 98% | 5g |

$685 | 2024-05-25 | |

| eNovation Chemicals LLC | D630058-1g |

4-METHYLENEPIPERIDINE |

148133-82-8 | 98% | 1g |

$385 | 2024-05-25 | |

| TRC | E286586-1000mg |

Efinaconazole impurity 16 |

148133-82-8 | 1g |

$1556.00 | 2023-05-18 | ||

| Life Chemicals | F8889-7546-10g |

4-methylidenepiperidine |

148133-82-8 | 95%+ | 10g |

$2314.0 | 2023-09-05 | |

| Life Chemicals | F8889-7546-0.25g |

4-methylidenepiperidine |

148133-82-8 | 95%+ | 0.25g |

$451.0 | 2023-09-05 | |

| Life Chemicals | F8889-7546-1g |

4-methylidenepiperidine |

148133-82-8 | 95%+ | 1g |

$501.0 | 2023-09-05 | |

| TRC | E286586-1g |

Efinaconazole impurity 16 |

148133-82-8 | 1g |

$ 1290.00 | 2022-06-05 | ||

| Enamine | EN300-145692-0.05g |

4-methylidenepiperidine |

148133-82-8 | 95.0% | 0.05g |

$22.0 | 2025-02-21 |

4-methylidenepiperidine 関連文献

-

Wen-Dao Chu,Chun-Mei Wang,Shu Li,Zhi-Hong Dong,Teng Long,Jia-Xi Jiang,Bo Chen,Cheng-Yu He,Quan-Zhong Liu Org. Chem. Front. 2022 9 6973

-

Mengmeng Zhang,Liming Yang,Chao Tian,Meng Zhou,Guanghui An,Guangming Li Org. Biomol. Chem. 2019 17 2258

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem. 2010 8 2509

-

Thanh Huong Pham,Andrit Allushi,Joel S. Olsson,Patric Jannasch Polym. Chem. 2020 11 6953

-

5. Saturated nitrogen heterocyclesAndrew Mitchinson,Alan Nadin J. Chem. Soc. Perkin Trans. 1 2000 2862

148133-82-8 (4-methylidenepiperidine) 関連製品

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:148133-82-8)4-methylidenepiperidine

清らかである:99%

はかる:100g

価格 ($):170